molecular formula C27H31N3O2 B2749656 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-phenoxyacetamide CAS No. 946287-21-4

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-phenoxyacetamide

Cat. No.: B2749656
CAS No.: 946287-21-4
M. Wt: 429.564
InChI Key: MEGGCIOIZISROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone linked to a dimethylaminophenyl group and a tetrahydroisoquinoline moiety.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2/c1-29(2)24-14-12-22(13-15-24)26(30-17-16-21-8-6-7-9-23(21)19-30)18-28-27(31)20-32-25-10-4-3-5-11-25/h3-15,26H,16-20H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGGCIOIZISROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C28H33N3O3
  • Molecular Weight : 459.59 g/mol
  • IUPAC Name : N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : The compound shows potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that similar compounds with tertiary amine side chains exhibit potent AChE inhibitory activity .
  • G Protein-Coupled Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), leading to downstream effects such as increased intracellular calcium levels. This mechanism is significant in various physiological processes and therapeutic applications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity IC50 Value (µM) Reference
AChE Inhibition0.15
Selectivity for AChE over BChE27.4
GPCR ActivationNot quantified

Case Studies and Research Findings

  • Cholinesterase Inhibitors : Research has shown that compounds with similar structures to N-{...} have been evaluated for their AChE inhibitory effects. For instance, a study reported IC50 values significantly lower than those of established drugs like rivastigmine, indicating a promising therapeutic profile for treating cognitive disorders.
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications to the phenyl and isoquinoline moieties can enhance or diminish biological activity. For example, para-substituted analogs tend to exhibit superior AChE inhibition compared to ortho-substituted variants .
  • Potential Therapeutic Uses : Given its dual action on cholinergic pathways and GPCRs, N-{...} could be explored for conditions beyond Alzheimer's disease, including anxiety disorders and other neuropsychiatric conditions where cholinergic dysregulation is implicated .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes compounds with phenoxyacetamide or sulfamoyl backbones but none directly analogous to the target molecule. Below is a structural and functional comparison based on substituent variations:

Structural Comparison Table

Compound Name/Identifier Core Structure Key Substituents Potential Implications
Target Compound Phenoxyacetamide - 4-(Dimethylamino)phenyl
- 1,2,3,4-Tetrahydroisoquinoline
Enhanced lipophilicity and potential CNS activity due to tetrahydroisoquinoline; possible NMDA or opioid receptor modulation.
Compound e Phenoxyacetamide - Diphenylhexan chain
- Amino/hydroxy groups
Peptide-like structure may favor solubility and protease stability; hydroxy group could enhance hydrogen bonding.
Compound h Phenoxyacetamide - Benzyl-oxazinan
- Phenylethyl
Oxazinan moiety may confer rigidity and metabolic resistance; benzyl group enhances aromatic interactions.
C F2 Sulfamoyl-pentanamide - Isoxazole-sulfamoyl
- Dioxoisoindoline
Sulfamoyl group suggests antimicrobial or diuretic activity; isoindoline may increase planar stacking interactions.
C F4 Sulfamoyl-pentanamide - Thiazole-sulfamoyl
- Dioxoisoindoline
Thiazole enhances heterocyclic diversity; potential kinase inhibition or antibacterial applications.

Key Findings from Structural Analysis

Backbone Flexibility: The target compound’s phenoxyacetamide core is shared with compounds e and h , but its tetrahydroisoquinoline substituent introduces a rigid, bicyclic system absent in other analogs. This rigidity may limit conformational flexibility compared to the diphenylhexan chain in compound e.

Substituent-Driven Bioactivity: The 4-(dimethylamino)phenyl group in the target compound differs from the sulfamoyl groups in C F2 and C F4 . Dimethylamino groups are often associated with basicity and membrane permeability, whereas sulfamoyl groups are linked to enzyme inhibition (e.g., carbonic anhydrase).

Metabolic Stability: The tetrahydroisoquinoline moiety may improve metabolic stability compared to compound h’s oxazinan ring, which could undergo oxidative degradation. However, the absence of electron-withdrawing groups (e.g., dioxoisoindoline in C F2/C F4) may reduce resistance to hepatic enzymes.

Receptor Binding: Tetrahydroisoquinoline derivatives (e.g., opioid agonists) often exhibit high receptor affinity due to aromatic stacking and hydrogen bonding. In contrast, C F2 and C F4’s isoindoline groups may favor interactions with hydrophobic enzyme pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.